molecular formula C20H14O3 B7793106 2-benzoyl-1H-benzo[f]chromen-3(2H)-one

2-benzoyl-1H-benzo[f]chromen-3(2H)-one

Cat. No.: B7793106
M. Wt: 302.3 g/mol
InChI Key: ZSSLJXUNDUZGRR-UHFFFAOYSA-N
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Description

2-Benzoyl-1H-benzo[f]chromen-3(2H)-one is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-1H-benzo[f]chromen-3(2H)-one typically involves the condensation of salicylaldehyde with benzoyl chloride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1H-benzo[f]chromen-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted chromenes, which can be further functionalized for specific applications .

Scientific Research Applications

2-Benzoyl-1H-benzo[f]chromen-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzoyl-1H-benzo[f]chromen-3(2H)-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-1H-benzo[f]chromen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

2-Benzoyl-1H-benzo[f]chromen-3(2H)-one, a member of the benzochromene family, has garnered attention in recent years for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and inflammation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H12O3\text{C}_{16}\text{H}_{12}\text{O}_{3}

This compound features a benzopyran backbone, which is characteristic of many biologically active natural products.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, contributing to its anti-cancer effects.
  • Antioxidant Activity : It exhibits antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation by modulating inflammatory mediators.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested : The compound has shown cytotoxic effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines .
  • Mechanisms : The compound induces cell cycle arrest, particularly in the G1 phase, which is crucial for inhibiting cancer cell proliferation .
Cell LineIC50 (µM)Mechanism of Action
MCF-75.6Induces G1 phase arrest
HCT-1164.3Inhibits proliferation
HepG-26.9Induces apoptosis

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various assays:

  • In Vivo Studies : Animal models have demonstrated significant reductions in inflammatory markers following administration of the compound.
  • Mechanistic Insights : It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using several assays:

  • DPPH Radical Scavenging : The compound exhibited a strong ability to scavenge DPPH radicals, indicating potent antioxidant capacity .
Assay TypeResult
DPPH ScavengingIC50 = 12 µM
ABTS ScavengingIC50 = 8 µM

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Study on Antiproliferative Effects :
    • A study demonstrated that derivatives of benzochromene, including this compound, showed significant antiproliferative effects against multiple cancer cell lines. The research emphasized structure-activity relationships that enhance cytotoxicity .
  • Assessment of Antioxidant Activity :
    • A comparative analysis revealed that this compound outperformed several known antioxidants in scavenging free radicals and reducing oxidative stress markers in vitro .
  • Anti-inflammatory Mechanisms :
    • Inflammatory models indicated that treatment with the compound led to a decrease in edema and pain response, showcasing its potential as a therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

2-benzoyl-1,2-dihydrobenzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-11,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSLJXUNDUZGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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